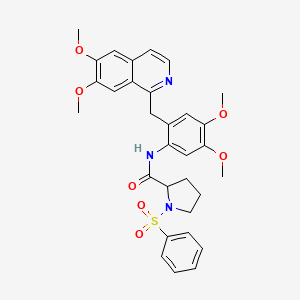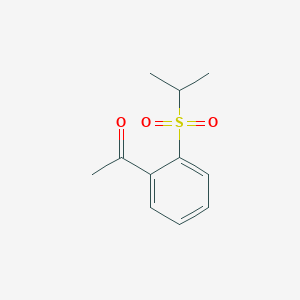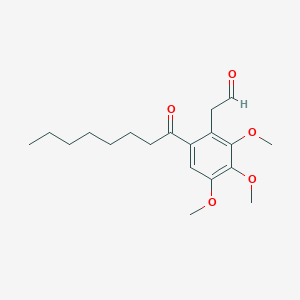
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- is a complex organic compound with the molecular formula C19H28O5 It is characterized by the presence of a benzene ring substituted with three methoxy groups and an octanoyl group, along with an acetaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- can be achieved through a multi-step process. One common method involves the iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by the ketone-directed iridium(III)- or rhodium(III)-catalyzed redox-neutral C−H alkylation of α-alkylated acetophenones using Meldrum’s diazo compounds . This synthetic protocol provides a range of derivatives with site selectivity and functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antidiabetic properties.
Mécanisme D'action
The mechanism of action of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance AMPK phosphorylation through blocking the interaction between nuclear orphan receptor 77 (Nur77) and LKB1 . This activation of AMPK signaling is crucial for its antidiabetic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetaldehyde: A simpler analog with a similar aldehyde functional group.
2,3,4-Trimethoxybenzaldehyde: Shares the trimethoxybenzene core structure.
Octanoylbenzene: Contains the octanoyl group but lacks the methoxy and aldehyde groups.
Uniqueness
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate AMPK signaling sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C19H28O5 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde |
InChI |
InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3 |
Clé InChI |
GCAWUKXTVFCARV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




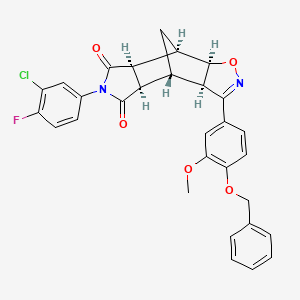
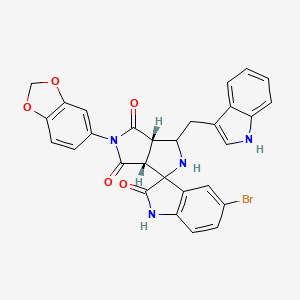
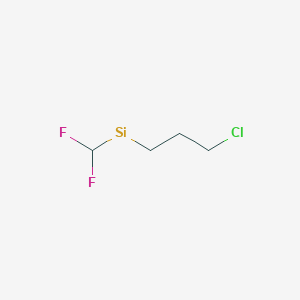
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

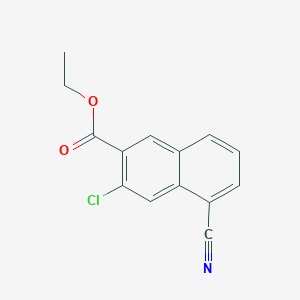
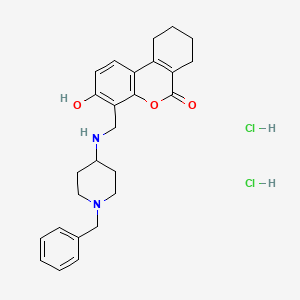

![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
